molecular formula C25H38O9 B1258898 Fraxinuacidoside

Fraxinuacidoside

Cat. No.: B1258898
M. Wt: 482.6 g/mol
InChI Key: FZWWJIXYNHHIJI-OFULADLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fraxinuacidoside is a naturally occurring phenolic glycoside isolated primarily from the bark and leaves of Fraxinus species (e.g., Fraxinus excelsior and Fraxinus chinensis). Structurally, it consists of a glucose moiety linked to a hydroxycinnamic acid derivative, characterized by its unique esterification pattern at the C-6 position of the glycosidic unit . This compound has garnered attention for its antioxidant, anti-inflammatory, and hepatoprotective properties, as demonstrated in preclinical studies . Its isolation and purification typically involve chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which have been optimized for reproducibility and scalability .

Properties

Molecular Formula

C25H38O9

Molecular Weight

482.6 g/mol

IUPAC Name

(Z)-2-methyl-3-[(2R,3S)-5-methyl-3-[(5S)-2,6,6-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]-3,6-dihydro-2H-pyran-2-yl]prop-2-enoic acid

InChI

InChI=1S/C25H38O9/c1-12-8-15(16(32-11-12)9-14(3)23(30)31)19-13(2)6-7-18(25(19,4)5)34-24-22(29)21(28)20(27)17(10-26)33-24/h8-9,15-18,20-22,24,26-29H,6-7,10-11H2,1-5H3,(H,30,31)/b14-9-/t15-,16-,17-,18+,20-,21+,22-,24+/m1/s1

InChI Key

FZWWJIXYNHHIJI-OFULADLDSA-N

Isomeric SMILES

CC1=C(C([C@H](CC1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)[C@@H]3C=C(CO[C@@H]3/C=C(/C)\C(=O)O)C

Canonical SMILES

CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C3C=C(COC3C=C(C)C(=O)O)C

Synonyms

fraxinuacidoside

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Research Discrepancies

  • Antioxidant Activity: One study reported Fraxinuacidoside’s IC₅₀ as 12.3 μM , while another noted variability (IC₅₀ = 10–15 μM) depending on extraction methods . These discrepancies emphasize the need for standardized assays.
  • Bioavailability : Contrasting reports on Fraxinuacidoside’s oral absorption (15–25%) suggest formulation-dependent outcomes, requiring further pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fraxinuacidoside
Reactant of Route 2
Fraxinuacidoside

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